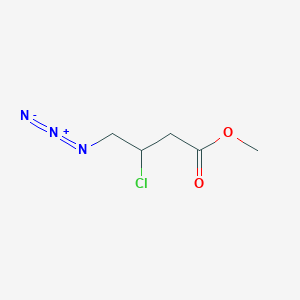
2-Butanone, 4-(butyltelluro)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 4-(butyltelluro)- is an organic compound that belongs to the class of tellurium-containing ketones. This compound is characterized by the presence of a butyl group attached to the tellurium atom, which is further connected to the 4th position of the butanone molecule. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(butyltelluro)- typically involves the reaction of butanone with butyltellurium reagents under controlled conditions. One common method is the nucleophilic substitution reaction where butanone reacts with butyltellurium halides in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2-Butanone, 4-(butyltelluro)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 4-(butyltelluro)- can undergo various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form telluroxides or tellurones.
Reduction: The compound can be reduced to form tellurium-containing alcohols or hydrocarbons.
Substitution: The butyl group attached to the tellurium can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield telluroxides, while reduction can produce tellurium-containing alcohols.
Scientific Research Applications
2-Butanone, 4-(butyltelluro)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism of action of 2-Butanone, 4-(butyltelluro)- involves its interaction with molecular targets through the tellurium atom. The tellurium atom can form bonds with various biomolecules, influencing their structure and function. This interaction can modulate biological pathways, leading to the observed effects of the compound. The exact molecular targets and pathways are still under investigation, but they likely involve redox reactions and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Butanone (Methyl Ethyl Ketone): A simple ketone with similar solvent properties but lacks the tellurium atom.
Telluroxides: Compounds containing tellurium-oxygen bonds, which have different reactivity compared to 2-Butanone, 4-(butyltelluro)-.
Organotellurium Compounds: A broader class of compounds containing tellurium, which may have varying alkyl or aryl groups attached.
Uniqueness
2-Butanone, 4-(butyltelluro)- is unique due to the presence of the butyltelluro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
444144-98-3 |
|---|---|
Molecular Formula |
C8H16OTe |
Molecular Weight |
255.8 g/mol |
IUPAC Name |
4-butyltellanylbutan-2-one |
InChI |
InChI=1S/C8H16OTe/c1-3-4-6-10-7-5-8(2)9/h3-7H2,1-2H3 |
InChI Key |
DBYNTJVOOZCSPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Te]CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-tert-butylphenyl)methyl 2-[(2R,3S)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-2-[(1R,3S)-3-methoxy-2-oxocyclohexyl]-4-oxoazetidin-1-yl]-2-oxoacetate](/img/structure/B14259952.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
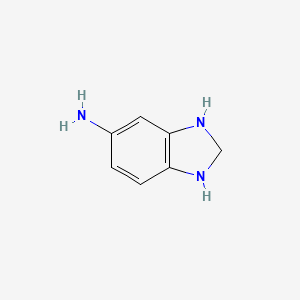
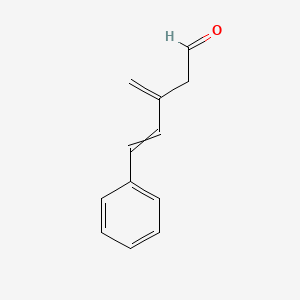
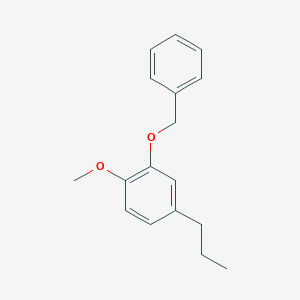
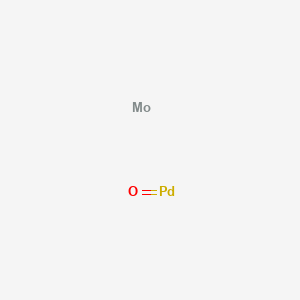




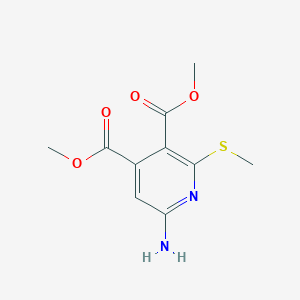
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
